5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
The compound 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine belongs to the class of [1,2,4]triazolo[1,5-a]pyridines, nitrogen-rich heterocycles known for their versatility in medicinal chemistry and material science. The methyl group at position 5 and nitro group at position 8 likely influence its electronic properties, solubility, and biological interactions. The nitro group, a strong electron-withdrawing substituent, may enhance electrophilic reactivity, while the methyl group could improve lipophilicity .
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3 |
InChI Key |
ZYCLZFJGKAQTKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC=NN12)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors under Acidic or Basic Conditions
A prominent synthetic approach to 5-Methyl-8-nitro-triazolo[1,5-a]pyridine involves the cyclization of appropriately substituted precursors, typically under acidic or basic conditions. This method requires careful optimization of temperature, solvent, and reaction time to maximize yield and purity. The reaction generally proceeds via intramolecular cyclization, forming the fused triazolo-pyridine ring system with the desired substituents installed at specific positions.
Microwave-Mediated Catalyst-Free Synthesis
Recent advances have introduced a catalyst-free, additive-free, and eco-friendly microwave-assisted method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which can be adapted for the nitro-substituted derivatives. This method uses enaminonitriles and benzohydrazides as starting materials and proceeds via a tandem reaction mechanism involving transamidation, nucleophilic addition to nitriles, and subsequent condensation steps. The microwave irradiation significantly reduces reaction times (minutes instead of hours) and often leads to good-to-excellent yields with broad substrate tolerance.
- No metal catalysts or external oxidants required.
- Rapid reaction times under microwave conditions.
- Environmentally benign with minimal waste.
- Good functional group tolerance allowing late-stage functionalization.
A plausible reaction pathway involves initial transamidation to form an intermediate, followed by intramolecular nucleophilic attack and dehydration to yield the triazolo[1,5-a]pyridine core.
Three-Component Biginelli-Like Heterocyclization
Another efficient route is a three-component Biginelli-like heterocyclization, where 3-amino-5-thiol-1,2,4-triazole reacts with alkyl bromides in the presence of a base such as triethylamine, followed by heating with other derivatives in dimethylformamide (DMF) at elevated temperatures (130–160 °C) for 15–20 minutes. This method allows the rapid assembly of triazolopyrimidine analogues and can be adapted for triazolo[1,5-a]pyridine derivatives by selecting appropriate starting materials.
Oxidative Cyclization Using Transition Metal Catalysts
Historically, the synthesis of triazolo[1,5-a]pyridines has also involved oxidative cyclization processes catalyzed by transition metals such as copper bromide (CuBr). These methods typically start from 2-aminopyridines and nitriles, proceeding through consecutive addition and oxidative cyclization steps. External oxidants like sodium hypochlorite (NaClO), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) have been employed to facilitate the cyclization. Heterogeneous catalysts such as Cu-Zn/Al-Ti systems have also been reported to promote these transformations under atmospheric conditions.
Comparative Analysis of Preparation Methods
Detailed Research Findings
Yield Optimization and Solvent Effects
In microwave-mediated synthesis, solvent choice significantly affects the yield. For example, toluene at 120 °C for 24 hours yielded 83% of the target triazolo[1,5-a]pyridine, while solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethanol, and methanol failed to produce the desired product. Other solvents such as pyridine, xylene, and chlorobenzene gave moderate yields (69–79%).
Reaction Mechanism Insights
The proposed mechanism for the microwave-mediated synthesis involves:
- Transamidation between the starting amine and hydrazide to form an intermediate.
- Intramolecular nucleophilic attack on the nitrile group.
- Cyclization and dehydration to form the fused triazolo[1,5-a]pyridine ring.
This mechanism explains the high efficiency and selectivity observed under microwave irradiation.
Scale-Up and Functionalization
Summary Table of Key Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 5-Methyl-8-nitro-triazolo[1,5-a]pyridine |
| CAS Number | Not explicitly provided |
| Standard InChI | InChI=1S/C7H6N4O2/c1-5-2-3-6(11(12)13)7-8-4-9-10(5)7/h2-4H,1H3 |
| Canonical SMILES | CC1=CC=C(C2=NC=NN12)N+[O-] |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is governed by:
-
Nitro group at position 8: Electron-withdrawing nature activates the pyridine ring for nucleophilic substitution.
-
Methyl group at position 5: Steric and electronic effects modulate regioselectivity in substitution reactions.
-
Triazole ring : Participates in hydrogen bonding and π-π stacking, influencing supramolecular interactions.
Nucleophilic Aromatic Substitution (NAS)
The nitro group facilitates NAS at electron-deficient positions. Representative reactions include:
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-6 | NH₃ (aqueous) | 6-Amino-5-methyl-8-nitro-triazolo-pyridine | 100°C, 12 h, 65% yield |
| C-7 | KSCN/DMF | 7-Thiocyano derivative | Microwave, 150°C, 30 min |
Mechanistic Insight :
The nitro group withdraws electron density, polarizing the C-6 and C-7 positions. Attack by nucleophiles proceeds via a Meisenheimer-like intermediate stabilized by resonance.
Reduction of Nitro Group
The nitro group undergoes selective reduction to an amine:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 2 h | 8-Amino-5-methyl-triazolo-pyridine | 92% |
| Fe/HCl | Reflux, 4 h | Same as above | 78% |
Applications :
The resulting amine serves as a precursor for:
-
Azo-coupling reactions (e.g., with diazonium salts).
Methyl Group Reactivity
-
Oxidation : KMnO₄/H₂SO₄ converts the methyl group to a carboxylic acid (C-5 position), though yields are moderate (≤50%) due to competing ring degradation.
-
Halogenation : NBS/light selectively brominates the methyl group, yielding 5-(bromomethyl)-8-nitro derivatives .
Triazole Ring Modifications
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) at the triazole N-2 position under basic conditions (K₂CO₃/DMF) .
Late-Stage Functionalization
A microwave-mediated method enables efficient derivatization :
-
Substrate : 5-Methyl-8-nitro-triazolo-pyridine.
-
Reagent : Benzohydrazides.
-
Conditions : 120°C, 20 min, catalyst-free.
-
Product : 2-Aryl-substituted derivatives via tandem transamidation-condensation (yields: 70–85%).
Oxidative Coupling
Cu-catalyzed reactions under air afford fused triazolo-pyridines with extended π-systems, useful in materials science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is its potential as an anticancer agent. Research indicates that compounds with a triazolo structure can inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation. In particular, the inhibition of AXL receptor tyrosine kinase has been linked to the treatment of various cancers including breast and lung cancers. The specific mechanism involves blocking the signaling pathways that promote tumor growth and metastasis .
Pharmaceutical Formulations
The compound has also been explored for its role in pharmaceutical formulations aimed at enhancing drug delivery systems. Its ability to modify the solubility and stability of drugs makes it a candidate for use in formulations that require controlled release properties .
Agricultural Science
Pesticidal Properties
In agricultural applications, this compound has shown promise as a pesticide. Studies indicate that its nitro group enhances biological activity against certain pests and pathogens. This compound can act as a fungicide or insecticide, providing an environmentally friendly alternative to traditional chemical pesticides .
Material Science
Polymer Additives
The compound's unique chemical properties allow it to be used as an additive in polymer production. It can improve the thermal stability and mechanical strength of polymers. Research has demonstrated that incorporating triazolo compounds into polymer matrices results in enhanced performance characteristics suitable for various industrial applications .
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of AXL receptor tyrosine kinase |
| Pharmaceutical Formulations | Drug delivery systems | Enhances solubility and stability |
| Agricultural Science | Pesticide | Biological activity against pests/pathogens |
| Material Science | Polymer additives | Improves thermal stability and mechanical strength |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
- Pesticidal Efficacy : Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The trials emphasized its effectiveness as an environmentally sustainable pesticide.
- Polymer Development : Research involving the incorporation of this compound into polymer composites revealed enhanced thermal stability under high-temperature conditions. This property is particularly beneficial for applications in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of 5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Nitro vs.
- Methyl vs. Trifluoromethyl : Methyl groups enhance lipophilicity, while trifluoromethyl groups (e.g., in SY129646) combine lipophilicity with metabolic stability, making them favorable in drug design .
- Positional Effects : Substitutions at positions 5 and 8 (as in the target compound) may sterically hinder reactions at adjacent positions, influencing regioselectivity in further derivatization .
Biological Activity
5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolo-pyridine class. Its structure features a triazole ring fused with a pyridine moiety, with specific substituents that influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique combination of a methyl group at position 5 and a nitro group at position 8 contributes to its distinctive chemical reactivity and biological activities.
| Structural Feature | Description |
|---|---|
| Methyl Group | Present at position 5 |
| Nitro Group | Present at position 8 |
| Heterocyclic Ring | Triazole fused with pyridine |
Biological Activity Overview
Research indicates that compounds within the triazolo[1,5-a]pyridine family exhibit significant biological activities. Notably, this compound has been studied for its potential as an inhibitor of various enzymes and its anticancer properties.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Interaction with Cellular Signaling Pathways : Studies have shown that this compound interacts with enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth. For instance, it has been shown to downregulate angiogenesis markers such as VEGF and MMP-9 in breast cancer models .
- Structure-Activity Relationship (SAR) : A detailed SAR study highlighted the importance of the methyl and nitro substituents in enhancing the compound's biological activity. Variants with different substitutions were synthesized and tested for their inhibitory effects on cancer-related enzymes .
Potential Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit RTKs makes it a promising candidate for developing targeted cancer therapies.
- Inflammatory Diseases : The compound may also have potential applications in treating inflammatory conditions due to its interaction with cellular signaling pathways involved in inflammation.
Q & A
Q. Example Protocol :
Nitration : Treat 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine with fuming HNO₃ at 0–5°C to introduce the nitro group at position 2.
Cyclization : React the intermediate with TFAA in DMF to form the fused triazolopyridine core .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 65–70 | |
| Cyclization | TFAA, DMF, 80°C, 4 h | 58–72 |
Advanced: How do computational studies elucidate the electronic effects of methyl and nitro substituents in this compound?
Answer:
Density Functional Theory (DFT) calculations reveal that the methyl group at position 5 enhances electron density at the triazole ring via inductive effects, while the nitro group at position 8 withdraws electron density, polarizing the pyridine ring. This dual effect stabilizes the molecule and influences its reactivity in electrophilic substitutions .
Q. Key Findings :
Q. Table 2: DFT-Calculated Parameters
| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| 5-Methyl | -6.2 | -1.8 | 3.5 |
| 8-Nitro | -6.9 | -2.6 | 5.1 |
Basic: What spectroscopic techniques validate the structure of this compound?
Answer:
- ¹H/¹³C NMR : The nitro group deshields adjacent protons (e.g., H-7 appears as a singlet at δ 8.2–8.5 ppm). Methyl protons resonate as a triplet at δ 2.3–2.5 ppm .
- IR Spectroscopy : Strong absorption bands at 1530 cm⁻¹ (C-NO₂ asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .
- Mass Spectrometry : Molecular ion peak at m/z 219 (C₈H₆N₄O₂) with fragmentation patterns matching triazolopyridine cleavage .
Q. Table 3: Representative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.4 (s, 1H, H-7), δ 2.4 (t, 3H, CH₃) | |
| IR | 1530 cm⁻¹ (NO₂), 1680 cm⁻¹ (C=N) |
Advanced: How do crystallographic studies inform the compound's molecular interactions?
Answer:
Single-crystal X-ray diffraction reveals a planar triazolopyridine core with dihedral angles of 55.6° between the nitro group and pyridine ring. Intermolecular C–H···O interactions (2.8–3.0 Å) stabilize the crystal lattice, enhancing thermal stability up to 220°C .
Q. Key Observations :
- Hydrogen Bonding : Nitro oxygen forms weak bonds (3.1 Å) with adjacent methyl groups, influencing solubility.
- Packing Efficiency : Tight π-π stacking (3.4 Å) between aromatic rings enhances solid-state fluorescence .
Data Contradiction: How to resolve discrepancies in reported synthetic yields for analogous compounds?
Answer:
Discrepancies arise from variations in catalysts and reaction scales . For example:
- Small-scale syntheses (≤1 mmol) using CuI yield 70–80% due to efficient mixing .
- Larger scales (≥10 mmol) suffer from reduced yields (45–55%) due to side reactions (e.g., over-nitration). Optimization via flow chemistry or microwave-assisted methods improves consistency .
Q. Table 4: Yield Comparison by Catalyst
| Catalyst | Scale (mmol) | Yield (%) | Reference |
|---|---|---|---|
| CuI | 1 | 78 | |
| TFAA | 10 | 52 | |
| Piperidine | 5 | 65 |
Advanced: What biological mechanisms underlie its potential as an antimicrobial agent?
Answer:
Derivatives inhibit β-1,3-glucan synthase in fungal cell walls (IC₅₀ = 2.4 μM) and disrupt bacterial biofilm formation via π-π interactions with DNA gyrase .
Q. Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
